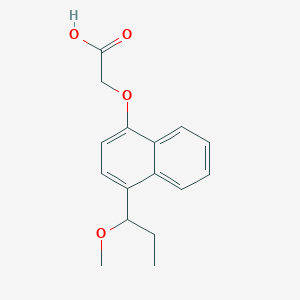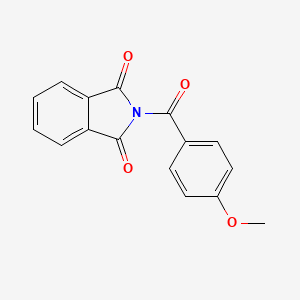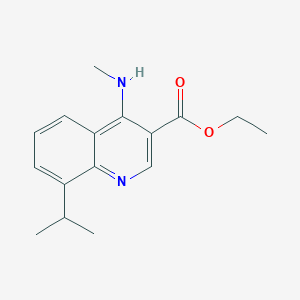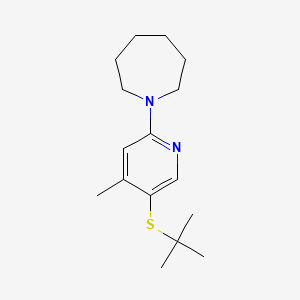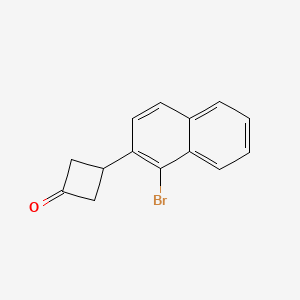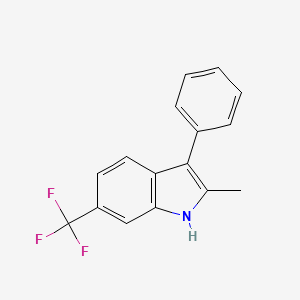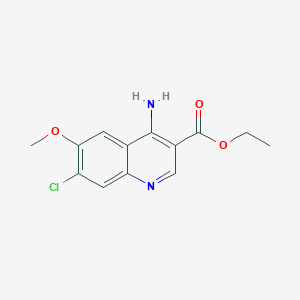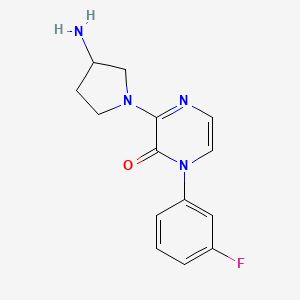
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazinone core substituted with a fluorophenyl group and an aminopyrrolidine moiety, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a fluorinating agent.
Attachment of the Aminopyrrolidine Moiety: The aminopyrrolidine group is attached through nucleophilic substitution or addition reactions, utilizing suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogenated compounds, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: The compound is investigated for its use in materials science, including the development of novel polymers and advanced materials.
作用机制
The mechanism of action of 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
3-(3-Aminopyrrolidin-1-yl)-1-phenylpyrazin-2(1H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(3-Aminopyrrolidin-1-yl)-1-(4-fluorophenyl)pyrazin-2(1H)-one: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
3-(3-Aminopyrrolidin-1-yl)-1-(3-chlorophenyl)pyrazin-2(1H)-one: Contains a chlorine atom instead of fluorine, which may influence its chemical behavior.
Uniqueness
The presence of the fluorophenyl group in 3-(3-Aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2(1H)-one imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics. These features can enhance its reactivity and potential biological activities compared to similar compounds.
属性
分子式 |
C14H15FN4O |
|---|---|
分子量 |
274.29 g/mol |
IUPAC 名称 |
3-(3-aminopyrrolidin-1-yl)-1-(3-fluorophenyl)pyrazin-2-one |
InChI |
InChI=1S/C14H15FN4O/c15-10-2-1-3-12(8-10)19-7-5-17-13(14(19)20)18-6-4-11(16)9-18/h1-3,5,7-8,11H,4,6,9,16H2 |
InChI 键 |
AHPAFDODUVCNAY-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC1N)C2=NC=CN(C2=O)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
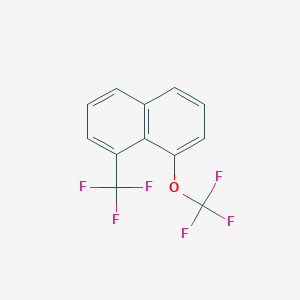
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)
